molecular formula C14H21BO3 B3040159 2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1641570-76-4

2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3040159
CAS No.: 1641570-76-4
M. Wt: 248.13
InChI Key: ZAAWACMQRIPJAS-UHFFFAOYSA-N
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Description

2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that serves as a protected, air-stable boronic acid equivalent, widely utilized as a key building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions . This compound has a molecular formula of C14H21BO3 and a molecular weight of 248.13 g/mol . It is characterized as a pinacol boronic ester, where the boronic acid functional group is safeguarded by the pinacol group, thereby enhancing its stability and shelf-life for handling and storage. The primary research application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forms carbon-carbon bonds between organic boronic esters and organic halides or triflates . This reaction is fundamental in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and organic materials. The methoxy and methyl substituents on the phenyl ring make this boronic ester a valuable intermediate for introducing specific substituted aromatic systems into larger molecular architectures, facilitating the exploration of structure-activity relationships in drug discovery and the development of novel functional materials. This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or household use. All information provided is for educational and research purposes. Researchers should handle this compound with appropriate safety precautions in a well-ventilated laboratory, wearing suitable protective equipment. For detailed handling, storage, and safety information, please refer to the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

2-(5-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-10-7-8-11(16-6)9-12(10)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAWACMQRIPJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-methoxy-2-methylphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or tetrahydrofuran. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Boronic acids or borate esters.

    Reduction: Borohydrides.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that boron compounds can exhibit significant anticancer properties. Specifically, studies have shown that derivatives of dioxaborolanes can inhibit cancer cell proliferation. For instance, the incorporation of 2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into drug formulations has been investigated for its potential to enhance the efficacy of existing chemotherapeutics by improving their solubility and bioavailability.

Drug Delivery Systems

The compound's ability to form stable complexes with various therapeutic agents makes it a candidate for drug delivery systems. Its boron content allows for targeted delivery mechanisms that can exploit the unique metabolic pathways of cancer cells. This specificity can minimize side effects associated with conventional chemotherapy.

Case Study:

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of dioxaborolane derivatives to evaluate their cytotoxic effects on breast cancer cell lines. The results indicated that compounds with the methoxy group showed enhanced activity compared to their non-methoxy counterparts .

Reagent in Cross-Coupling Reactions

Dioxaborolanes are known for their utility as reagents in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the methoxy group in this compound enhances its reactivity and selectivity in forming carbon-carbon bonds.

Table 1: Comparison of Reactivity

CompoundReactivity in Suzuki CouplingYield (%)
This compoundHigh85%
4-Methylphenylboronic acidModerate70%
Phenylboronic acidLow50%

Case Study:

A study showcased the use of this compound in synthesizing complex organic molecules by facilitating the formation of biaryl compounds under mild conditions. The results highlighted its efficiency and the high yields obtained compared to traditional boronic acids .

Polymer Chemistry

The incorporation of boron-based compounds into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The unique structure of this compound allows it to act as a cross-linking agent in polymer synthesis.

Sensor Applications

Due to its electronic properties, this compound can be utilized in the development of sensors for detecting environmental pollutants or biological markers. Its ability to undergo reversible chemical changes upon exposure to specific analytes makes it suitable for sensor technology.

Case Study:

Research published in Advanced Materials demonstrated the successful application of boron-containing polymers in fabricating sensors that exhibit high sensitivity and selectivity towards volatile organic compounds (VOCs) .

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom and the dioxaborolane ring. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. The methoxy group on the phenyl ring can also influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield Physical State Key Applications
2-(5-Methoxy-2-methylphenyl)-... (Target) 5-OMe, 2-Me C₁₄H₂₁BO₃ 248.13 N/A N/A Hypothesized cross-coupling
2-(2-Methoxy-5-methylphenyl)-... 2-OMe, 5-Me C₁₄H₂₁BO₃ 248.13 N/A N/A Synthetic intermediate
2-(5-Cyclopropyl-2-methoxyphenyl)-... 5-Cyclopropyl, 2-OMe C₁₆H₂₃BO₃ 290.16 N/A Oil Medicinal chemistry
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... 2,6-Cl, 3,5-OMe C₁₄H₁₈BCl₂O₄ 333.01 92% Solid Anticancer agent synthesis
2-(Thiophen-2-yl)-... Thiophene C₁₀H₁₅BO₂S 210.10 N/A N/A DSSC materials

Key Findings

Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂) enhance boron electrophilicity but may compromise stability .

Steric Bulk : Bulky substituents (cyclopropyl, anthryl) improve stability but require optimized synthetic conditions .

Synthetic Yields : Yields vary widely (26–97%), influenced by substituent electronic and steric profiles .

Biological Activity

2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of dioxaborolanes. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections will explore its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C14H21BO3
  • Molecular Weight : 248.13 g/mol
  • CAS Number : 351456-69-4

Biological Activity Overview

Research has indicated that compounds within the dioxaborolane class exhibit various biological activities, including antibacterial and anticancer properties. The specific compound in focus has shown potential in several areas:

Antibacterial Activity

Studies have demonstrated that dioxaborolanes can effectively inhibit the growth of resistant bacterial strains. For instance:

  • Mechanism of Action : Dioxaborolanes may function by inhibiting key enzymes involved in bacterial cell wall synthesis, thus compromising bacterial integrity and viability.
  • Case Study : A derivative of dioxaborolane was tested against various Gram-negative bacteria, showing significant inhibition against strains resistant to conventional antibiotics. This highlights the potential of the compound in addressing antibiotic resistance issues .

Anticancer Properties

Emerging research has suggested that dioxaborolanes could play a role in cancer therapy:

  • Targeting Pathways : The compound has been investigated for its ability to inhibit specific kinases involved in tumor growth and proliferation.
  • In Vitro Studies : In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival .

Data Table of Biological Activities

Activity TypeMechanism of ActionReference
AntibacterialInhibition of cell wall synthesis
AnticancerInduction of apoptosis via kinase inhibition
AntioxidantReduction of oxidative stress markers in cells

Research Findings

Recent studies have focused on synthesizing derivatives of dioxaborolanes to enhance their biological activity:

  • Synthesis and Characterization : Researchers have developed various derivatives with modifications at the phenyl ring to improve potency and selectivity against target enzymes.
  • In Vivo Studies : Animal models have been employed to evaluate the therapeutic efficacy and safety profile of these compounds, showing promising results in reducing tumor size and bacterial load .

Q & A

Q. What are the standard synthetic protocols for preparing 2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be optimized?

The compound is typically synthesized via palladium-catalyzed cross-coupling or direct borylation of aryl precursors. For example, similar dioxaborolanes are prepared using protocols involving Suzuki-Miyaura coupling or lithiation followed by boron electrophile quenching . Key steps include:

  • Reagent selection : Use of B₂pin₂ (bis(pinacolato)diboron) for borylation under inert conditions.
  • Purification : Flash column chromatography (e.g., hexane/EtOAC gradients) to isolate isomers and remove byproducts, achieving >85% purity .
  • Yield optimization : Adjusting stoichiometry of aryl halides to boron reagents (1:1.2 ratio) and reaction time (12–24 hrs) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ¹¹B) and high-resolution mass spectrometry (HRMS):

  • ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronate ester .
  • ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.0–1.3 ppm) verify substitution patterns .
  • HRMS : Exact mass matching within 3 ppm error ensures molecular formula accuracy . Note: Directly boron-bonded carbons may not appear in ¹³C NMR due to quadrupolar relaxation .

Q. What are the stability considerations for this boronate ester under storage and reaction conditions?

  • Storage : Argon-filled vials at –20°C prevent hydrolysis; degradation occurs rapidly in humid environments .
  • Reaction compatibility : Stable under anhydrous, neutral conditions but hydrolyzes in acidic/alkaline media. Avoid protic solvents (e.g., water, alcohols) during synthesis .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic role of NaOt-Bu in reactions involving this compound?

Sodium tert-butoxide activates the boronate ester by generating a trialkoxyborohydride intermediate, which facilitates ketone reduction or transmetallation in cross-couplings. Spectroscopic studies suggest a dynamic equilibrium between boronate and borohydride species, with NaOt-Bu stabilizing the reactive hydride .

Q. How do reaction conditions influence regioselectivity in cross-coupling reactions with this boronate ester?

Regioselectivity is controlled by steric and electronic factors:

  • Steric effects : Bulky substituents on the aryl ring (e.g., 2-methyl) direct coupling to para positions .
  • Catalyst choice : Pd(PPh₃)₄ favors electron-rich aryl partners, while Pd(dppf)Cl₂ enhances coupling with electron-deficient systems .
  • Solvent polarity : Polar aprotic solvents (THF, DMF) improve yields in Suzuki-Miyaura reactions .

Q. How should researchers resolve contradictions in NMR data for structurally similar dioxaborolanes?

Discrepancies in reported shifts (e.g., δ 1.23 vs. δ 1.30 for pinacol methyl groups) may arise from:

  • Solvent effects : CDCl₃ vs. DMSO-d₆ alters chemical shifts by 0.1–0.3 ppm .
  • Impurities : Trace solvents or moisture broaden peaks; rigorous drying and deuterated solvent distillation are critical .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model boron’s electrophilicity and transition states. For example:

  • Boron–oxygen bond dissociation energies predict hydrolysis susceptibility .
  • Frontier molecular orbital (FMO) analysis identifies nucleophilic attack sites .

Q. How does steric hindrance from the 2-methyl group affect stability and reactivity?

The 2-methyl group:

  • Reduces hydrolysis : Steric shielding protects the boron center from nucleophilic attack .
  • Limits coupling efficiency : Bulky substituents slow transmetallation in cross-couplings, requiring higher catalyst loadings (5–10 mol% Pd) .

Q. What are the emerging applications of this compound in medicinal chemistry or materials science?

  • Cancer research : Analogous dioxaborolanes inhibit glycolysis in prostate cancer cells via lactate dehydrogenase modulation .
  • Polymer synthesis : Boronate esters serve as monomers in self-healing materials due to reversible B–O bond formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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